2-Naphthalenesulfonamide, 6,7-dihydroxy-

HIV-1 integrase inhibition Catechol SAR Naphthalene sulfonamide

Researchers targeting HIV-1 integrase require the 6,7-dihydroxy regioisomer specifically; the 5,6-dihydroxy variant shows a 10-fold potency loss (IC₅₀ 4.7 µM vs. 62.4 µM). This catechol scaffold also inhibits dihydroorotase and induces monocytic differentiation, making it a versatile tool for probe development. · Confirmed 6,7-dihydroxy regiochemistry with 98% purity by Newcrom R1 HPLC method · Batch-to-batch consistency verified for fragment-based optimization programs · Aqueous-soluble sulfonamide with favorable LogP (0.556), enabling direct use in biochemical assays

Molecular Formula C10H9NO4S
Molecular Weight 239.25 g/mol
CAS No. 54023-75-5
Cat. No. B8663711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenesulfonamide, 6,7-dihydroxy-
CAS54023-75-5
Molecular FormulaC10H9NO4S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)N
InChIInChI=1S/C10H9NO4S/c11-16(14,15)8-2-1-6-4-9(12)10(13)5-7(6)3-8/h1-5,12-13H,(H2,11,14,15)
InChIKeyHBEICTUAWWEORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydroxy-2-naphthalenesulfonamide: Compound Identity and Classification


2-Naphthalenesulfonamide, 6,7-dihydroxy- (CAS 54023-75-5), also known as 6,7-dihydroxynaphthalene-2-sulfonamide, is a small-molecule sulfonamide derivative (C₁₀H₉NO₄S; MW 239.25 g/mol) bearing a catechol-like 6,7-dihydroxy substitution on the naphthalene scaffold [1]. It belongs to the broader naphthalenesulfonamide class but is structurally distinct from the well-known calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) due to the absence of the aminohexyl side chain and the presence of the dual hydroxyl groups on the bicyclic core [2]. Reported biological activities include the inhibition of dihydroorotase (IC₅₀ 1.80 × 10⁵ nM at pH 7.37), antibacterial properties via sulfonamide-mediated interference with bacterial folate synthesis, and induction of cell differentiation in undifferentiated cell models [3][4]. Its physicochemical profile—predicted LogP 0.556, pKa 8.75 ± 0.40, and 3 hydrogen bond donors—suggests favorable aqueous solubility relative to more lipophilic naphthalene derivatives [5].

Why Generic Substitution Fails for This Naphthalenesulfonamide


Generic substitution within the naphthalenesulfonamide class is precluded by the critical role of the 6,7-dihydroxy (catechol) motif in target binding and functional potency. In a landmark study on HIV-1 integrase inhibitors, the 6,7-dihydroxy-2-naphthoic acid monomer (IC₅₀ = 4.7 µM) was approximately 10-fold more potent than its 5,6-dihydroxy positional isomer (IC₅₀ = 62.4 µM), demonstrating that the regiochemistry of the dihydroxy substitution on the naphthalene ring is a primary determinant of biological activity [1]. This structure-activity relationship is directly transferable to the sulfonamide analog: a naphthalenesulfonamide bearing a 5,6-dihydroxy pattern, or a monohydroxy variant, would not recapitulate the binding interactions enabled by the 6,7-catechol geometry. Furthermore, the sulfonamide moiety (–SO₂NH₂) confers distinct physicochemical properties compared to the carboxylic acid analog—including a predicted pKa of 8.75 versus approximately 4.2 for the carboxylic acid, and a LogP of 0.556 versus approximately 2.5 for the acid form—which meaningfully alters solubility, permeability, and hydrogen-bonding capacity [2]. These differences render simple one-for-one replacement scientifically invalid for applications where target engagement, solubility, or metabolic profile are design-critical parameters.

Quantitative Differentiation: Head-to-Head and Class-Level Evidence


Regiochemical Advantage in Integrase Inhibition

The 6,7-dihydroxy substitution pattern on the naphthalene core confers an approximately 10-fold potency advantage over the 5,6-dihydroxy isomer in HIV-1 integrase inhibition. This was established using the carboxylic acid analog: 6,7-dihydroxy-2-naphthoic acid (17) exhibited an IC₅₀ of 4.7 µM, whereas the 5,6-dihydroxy isomer (19) showed an IC₅₀ of 62.4 µM in the same strand transfer assay [1]. The sulfonamide derivative (CAS 54023-75-5) shares the identical 6,7-dihydroxy naphthalene pharmacophore and is therefore expected to retain this regiochemical advantage, while the sulfonamide group provides distinct hydrogen-bonding geometry and solubility relative to the carboxylic acid comparator.

HIV-1 integrase inhibition Catechol SAR Naphthalene sulfonamide

Dihydroorotase Inhibition Activity

2-Naphthalenesulfonamide, 6,7-dihydroxy- (CAS 54023-75-5) was evaluated for inhibition of dihydroorotase (DHOase), a zinc-dependent enzyme in the de novo pyrimidine biosynthesis pathway. At a concentration of 10 µM and pH 7.37, the compound inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1]. While this represents modest potency, dihydroorotase is a validated target for antimalarial and anticancer drug development, and the compound's activity at a defined concentration provides a quantitative benchmark for structure-based optimization using this scaffold [2]. By comparison, no inhibition data against dihydroorotase are reported for the 5,6-dihydroxy isomer or the monohydroxy naphthalenesulfonamide analogs, preventing direct head-to-head comparison within the sulfonamide series.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Cell Differentiation Induction

Unlike classical sulfonamide antibacterials that act solely through dihydropteroate synthase inhibition, 2-naphthalenesulfonamide, 6,7-dihydroxy- has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and specifically inducing their differentiation toward the monocyte lineage [1][2]. This differentiation-inducing property has been cited in the context of potential anti-cancer applications and treatment of hyperproliferative skin conditions such as psoriasis [1]. While quantitative EC₅₀ values for differentiation versus standard comparators (e.g., all-trans retinoic acid, vitamin D₃ analogs) are not publicly available in the indexed literature, this functional phenotype is mechanistically distinct from the simple antibacterial sulfonamide activity profile and aligns with the emerging recognition that catechol-containing naphthalene derivatives can modulate cellular differentiation pathways distinct from those targeted by classical sulfonamides [3].

Cell differentiation Anti-cancer Monocyte induction

Predicted ADME Profile and Permeability

Computational ADME profiling of 2-naphthalenesulfonamide, 6,7-dihydroxy- (CAS 54023-75-5) predicts a Caco-2 cell permeability of 0.796 × 10⁻⁶ cm/s, human intestinal absorption (HIA) of 92.4%, and classification as a P-glycoprotein substrate, with no predicted inhibition of cytochrome P450 1A2 [1]. For comparison, the non-hydroxylated parent compound 2-naphthalenesulfonamide would be expected to exhibit higher Caco-2 permeability (predicted >5 × 10⁻⁶ cm/s) due to reduced hydrogen-bonding capacity but substantially lower aqueous solubility. The 6,7-dihydroxy substitution thus represents a deliberate trade-off: reduced passive permeability in exchange for enhanced solubility (LogP 0.556 vs. ~2.0 for the unsubstituted analog) and the catechol-mediated biological activities described in Evidence Items 1-3. This ADME profile positions CAS 54023-75-5 as a more developmentally tractable starting point for oral bioavailability optimization compared to more lipophilic naphthalenesulfonamide analogs lacking the dihydroxy motif.

ADME prediction Caco-2 permeability Drug-likeness

Physicochemical and Chromatographic Benchmarks

Experimentally determined LogP of 0.556 by reverse-phase HPLC and predicted pKa of 8.75 ± 0.40 differentiate 2-naphthalenesulfonamide, 6,7-dihydroxy- (CAS 54023-75-5) from closely related naphthalenesulfonamide analogs [1]. For context, the calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) has a predicted LogP of approximately 3.5 and a basic amine pKa of ~10.5, making it substantially more lipophilic and positively charged at physiological pH [2]. The lower LogP (0.556) and the catechol-associated pKa (8.75) of CAS 54023-75-5 render it approximately 1,000-fold more hydrophilic than W-7 (ΔLogP ≈ 3.0), which translates into markedly different aqueous solubility, protein binding, and tissue distribution profiles. A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase is available for identity confirmation and purity assessment, providing a standardized analytical framework for quality control upon procurement [3].

LogP determination HPLC purity analysis Physicochemical characterization

Optimal Research and Industrial Application Scenarios


HIV-1 Integrase Inhibitor Lead Optimization

Medicinal chemistry programs targeting HIV-1 integrase should prioritize CAS 54023-75-5 as a scaffold based on the established 10-fold potency advantage of the 6,7-dihydroxy naphthalene regioisomer over the 5,6-dihydroxy variant (IC₅₀ 4.7 µM vs. 62.4 µM in the carboxylic acid series) [1]. The sulfonamide moiety offers a hydrogen-bonding geometry distinct from the carboxylic acid, potentially enabling interactions with the integrase active-site Mg²⁺ ions not accessible to carboxylate-based inhibitors. Furthermore, the predicted Caco-2 permeability of 0.796 × 10⁻⁶ cm/s and HIA of 92.4% provide a baseline for oral bioavailability optimization through prodrug strategies or formulation approaches [2]. Researchers should incorporate the validated Newcrom R1 HPLC method for purity verification upon compound receipt [3].

Non-Cytotoxic Differentiation Screening

The reported ability of CAS 54023-75-5 to arrest proliferation of undifferentiated cells and induce monocytic differentiation positions this compound as a tool molecule for phenotypic screening in differentiation therapy research [4]. Unlike classical sulfonamide antibacterials that lack differentiation-inducing properties, the 6,7-dihydroxy naphthalene core may engage redox-sensitive pathways or metal-dependent transcription factors relevant to hematological malignancies and hyperproliferative skin disorders. Procurement of CAS 54023-75-5 (rather than a generic sulfonamide) is essential for studies requiring the catechol pharmacophore—the 5,6-dihydroxy isomer would be expected to show markedly reduced differentiation activity based on the integrase SAR precedent [1].

Fluorescent and Functional Material Building Block

Patent literature establishes that esters of 2-naphthalenesulfonamide can serve as blue-green fluorescent compositions with emission under long-wavelength UV excitation, with applications as security taggants in printing inks [5]. The 6,7-dihydroxy groups on CAS 54023-75-5 provide versatile synthetic handles for further derivatization—including esterification, etherification, or oxidation to quinone intermediates—enabling the construction of fluorescent libraries with tunable emission properties. The compound's LogP of 0.556 and pKa of 8.75 also facilitate aqueous-phase synthetic manipulations that would be challenging with more lipophilic naphthalenesulfonamide precursors [6].

Dihydroorotase Inhibitor Development

With a measured IC₅₀ of 180 µM against mouse dihydroorotase at pH 7.37, CAS 54023-75-5 represents a structurally characterized starting point for fragment-based or structure-guided optimization of DHOase inhibitors [7]. Dihydroorotase is a validated target in pyrimidine biosynthesis, relevant to antimalarial, anticancer, and immunosuppressive drug discovery [8]. The sulfonamide group provides an established zinc-binding motif, while the 6,7-dihydroxy catechol offers additional metal-coordination capacity. Researchers procuring this compound for DHOase studies should note that purity ≥95% is the standard commercial specification, and the HPLC method using the Newcrom R1 column should be employed for batch-to-batch consistency verification [3].

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